2-Amino-3-bromobenzenesulfonamide
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Overview
Description
2-Amino-3-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the third position
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, the compound prevents bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, it prevents the synthesis of folic acid, which is crucial for the production of DNA in bacteria . The downstream effect of this is the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA production in bacteria, the compound effectively inhibits bacterial proliferation .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 2-Amino-3-bromobenzenesulfonamide belongs, have extensive biological activities . They have been found to have unique antitumor, antidiabetic, antiviral, and anti-cancer properties .
Cellular Effects
It is known that benzenesulfonamide derivatives have shown anticancer and antimicrobial activities via inhibition of carbonic anhydrase IX . This enzyme plays a crucial role in pH regulation in tumor cells .
Molecular Mechanism
It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and changes in cellular metabolism .
Metabolic Pathways
It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX , which plays a crucial role in many metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromobenzenesulfonamide typically involves the bromination of 2-Aminobenzenesulfonamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of derivatives like 2-Amino-3-hydroxybenzenesulfonamide.
Oxidation Reactions: Formation of 2-Nitro-3-bromobenzenesulfonamide.
Reduction Reactions: Formation of 2-Amino-3-alkylbenzenesulfonamide.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Scientific Research Applications
2-Amino-3-bromobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Amino-3-bromobenzenesulfonamide can be compared with other similar compounds such as:
2-Amino-4-bromobenzenesulfonamide: Similar structure but with the bromine atom at the fourth position.
2-Amino-5-bromobenzenesulfonamide: Bromine atom at the fifth position, which may alter its reactivity and biological activity.
2-Amino-3-chlorobenzenesulfonamide: Chlorine atom instead of bromine, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-amino-3-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHMJUCTZMRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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